molecular formula C12H18N4 B3006333 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1707735-29-2

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B3006333
CAS No.: 1707735-29-2
M. Wt: 218.304
InChI Key: CNKKOMXDIPIXEA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperazine groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropyl-4-methylpyrimidine with piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its steric and electronic characteristics, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9-8-11(16-6-4-13-5-7-16)15-12(14-9)10-2-3-10/h8,10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKKOMXDIPIXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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